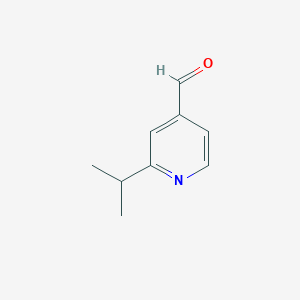
2-Isopropylisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylisonicotinaldehyde is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Analysis
Research on the molecular structure of compounds similar to 2-Isopropylisonicotinaldehyde, such as the study on water/2-propanol mixtures, leverages vibrational sum frequency spectroscopy to understand molecular orientation at interfaces compared to bulk solution behavior. This type of study provides insights into the surface structure and bulk properties of chemical systems, which is crucial for applications in catalysis, material science, and solvent dynamics (Kataoka & Cremer, 2006).
Organic Synthesis and Catalysis
Research has explored the catalytic synthesis of compounds using isopropyl and aldehyde groups. For instance, the catalytic synthesis of 2-isopropyl-1,3-benzodioxolane using phosphotungstic acid supported on activated carbon highlights the potential of isopropyl groups in facilitating reactions that yield high-value chemical products with high efficiency and selectivity (Peng An-shun, 2003).
Environmental Monitoring and Analysis
Compounds bearing the isopropyl group, such as isopropanol, have been studied for their environmental impact and monitoring techniques. For example, a study on the photocatalytic treatment of indoor air optimized the removal of 2-propanol, an isopropyl alcohol, demonstrating the intersection of isopropyl compounds with environmental science and public health (Vildozo et al., 2010).
Sensor Development
Research on the development of sensors, such as those based on SnO2 nanorings for the detection of isopropanol, showcases the importance of isopropyl derivatives in designing highly sensitive and specific sensors for monitoring harmful volatile organic compounds in various settings (Li et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
2-propan-2-ylpyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(2)9-5-8(6-11)3-4-10-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQIKRPWFZURDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


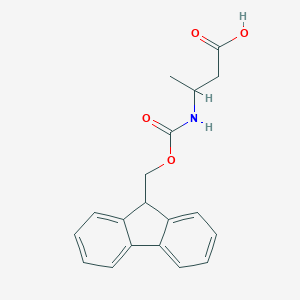
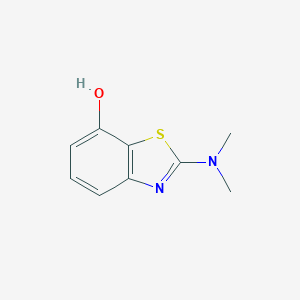

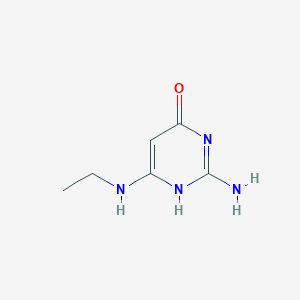
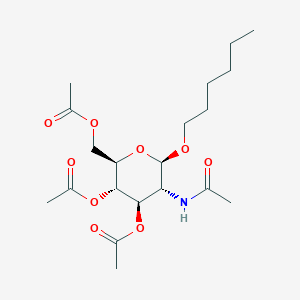

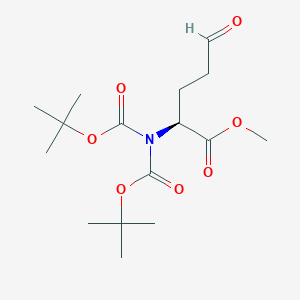

![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)


![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)
